molecular formula C7H13ClN2O3S B2354525 5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride CAS No. 2344679-83-8

5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride

Cat. No.: B2354525
CAS No.: 2344679-83-8
M. Wt: 240.7
InChI Key: CSCHFSQMYWEPFQ-UHFFFAOYSA-N
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Description

5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride is a chemical compound with the molecular formula C7H12N2O3S.ClH. It is known for its unique spiro structure, which includes a sulfur atom and an amide group. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride typically involves the reaction of a thia-azaspiro compound with an appropriate amide precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction pathways and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride
  • Lithium(1+) ion 2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate

Uniqueness

5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride is unique due to its specific spiro structure and the presence of both sulfur and amide groups.

Properties

IUPAC Name

5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3S.ClH/c8-6(10)5-1-2-13(11,12)7(5)3-9-4-7;/h5,9H,1-4H2,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCHFSQMYWEPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2(C1C(=O)N)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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